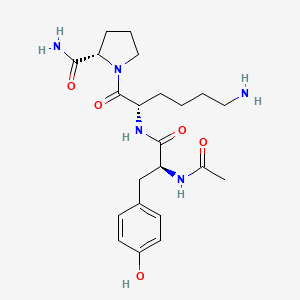

N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide

Description

Structure

3D Structure

Properties

CAS No. |

919301-59-0 |

|---|---|

Molecular Formula |

C22H33N5O5 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H33N5O5/c1-14(28)25-18(13-15-7-9-16(29)10-8-15)21(31)26-17(5-2-3-11-23)22(32)27-12-4-6-19(27)20(24)30/h7-10,17-19,29H,2-6,11-13,23H2,1H3,(H2,24,30)(H,25,28)(H,26,31)/t17-,18-,19-/m0/s1 |

InChI Key |

RUQQGFCWGPRVHE-FHWLQOOXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N |

Origin of Product |

United States |

Contemporary Significance of Oligopeptides in Biological Systems

Oligopeptides, which are short chains of amino acids typically containing between two and twenty residues, are fundamental to a vast array of biological processes. etprotein.com Their significance stems from their structural diversity and functional versatility, allowing them to act as signaling molecules, enzyme regulators, and even as therapeutic agents. ewadirect.comliwei-peptide.com

In cellular communication, oligopeptides can function as hormones and neurotransmitters, transmitting signals between cells to regulate physiological responses such as growth, metabolism, and immune reactions. etprotein.com For example, certain oligopeptides are crucial for growth and development by binding to specific cell surface receptors and initiating intracellular signaling cascades. etprotein.com

From a metabolic standpoint, some oligopeptides can act as enzymes, catalyzing essential biochemical reactions. etprotein.com A well-known example is the role of angiotensin-converting enzyme (ACE) in regulating blood pressure. etprotein.com Furthermore, the study of oligopeptides has opened new frontiers in medicine, with many peptide-based drugs being developed for a range of conditions, including cancer and diabetes. liwei-peptide.comnih.gov Their high specificity and potency often result in fewer side effects compared to traditional small molecule drugs. nih.gov The ongoing exploration of oligopeptides continues to reveal their intricate involvement in maintaining health and contributing to disease.

Positioning N Acetyl L Tyrosyl L Lysyl L Prolinamide Within Acetylated Peptide Inquiry

The acetylation of peptides, particularly at the N-terminus, is a common and significant post-translational modification in eukaryotes, affecting a large percentage of proteins. nih.govwikipedia.org This modification, the addition of an acetyl group, can profoundly alter a peptide's physicochemical properties and biological functions. nih.gov N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide, through its N-terminal acetyl group, is situated within this important area of research.

N-terminal acetylation has several key effects on peptides. It neutralizes the positive charge of the N-terminal amino group, which can influence the peptide's folding, stability, and interactions with other molecules. creative-proteomics.com This modification can also protect peptides from degradation by aminopeptidases, thereby increasing their half-life in biological systems. jpt.com Research has shown that N-terminal acetylation plays a role in a variety of cellular processes, including protein localization, synthesis, and the regulation of gene expression. wikipedia.orgcreative-proteomics.com

The study of acetylated peptides like this compound is therefore crucial for understanding how this modification fine-tunes protein function and contributes to cellular homeostasis. creative-proteomics.com Dysregulation of acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making acetylated peptides a key focus for therapeutic research. creative-proteomics.comcreative-proteomics.com

Delineation of Key Research Avenues for N Acetyl L Tyrosyl L Lysyl L Prolinamide

Chemical Synthesis Paradigms for N-Acetylated Peptides

Chemical synthesis provides robust and versatile methods for constructing N-acetylated peptides. These approaches are broadly categorized into solid-phase and solution-phase techniques, both of which rely heavily on the strategic use of protecting groups to ensure regioselective bond formation.

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support. The N-terminal acetylation of the peptide is typically performed as the final step on the resin-bound peptide before cleavage.

The general workflow for synthesizing this compound via SPPS involves:

Anchoring: The C-terminal amino acid, L-proline, is attached to a solid support, such as a Rink amide resin, to yield the desired C-terminal prolinamide upon cleavage.

Elongation: The peptide chain is built from the C-terminus to the N-terminus. The α-amino protecting group (most commonly Fmoc) of the resin-bound proline is removed, and the next amino acid (Fmoc-Lys(Boc)-OH) is coupled using activation agents. This cycle of deprotection and coupling is repeated for Fmoc-Tyr(tBu)-OH.

N-Terminal Acetylation: After the final amino acid (tyrosine) is coupled and its Fmoc group is removed, the free N-terminal amine is acetylated. This "capping" step is crucial and is typically achieved by treating the resin-bound peptide with an acetylating agent. wpmucdn.com Acetic anhydride (B1165640) is a widely used reagent for this purpose, often in a solution with a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). wpmucdn.comnih.gov The reaction involves the nucleophilic attack of the peptide's N-terminal amine on the carbonyl carbon of acetic anhydride. wpmucdn.com An alternative, highly efficient method uses malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ to achieve N-acetylation in high yields. formulationbio.com

Cleavage and Deprotection: The completed, N-acetylated peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov

| Reagent/Technique | Purpose in SPPS of N-Acetylated Peptides |

| Rink Amide Resin | Solid support that yields a C-terminal amide upon cleavage. |

| Fmoc Group | Temporary protecting group for α-amino groups, removed by a base (e.g., piperidine). |

| Acetic Anhydride/DIPEA | Standard reagents for N-terminal acetylation (capping) on the resin. wpmucdn.com |

| Malonic Acid | Precursor for an alternative in situ N-acetylation method. formulationbio.com |

| TFA Cocktail | Strong acid solution for final cleavage from the resin and removal of side-chain protecting groups. nih.gov |

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SolPS), also known as liquid-phase synthesis, involves the coupling of amino acids in a homogenous solvent system. While often more labor-intensive than SPPS due to the need for purification after each step, it remains a preferred method for large-scale synthesis of shorter peptides.

The synthesis of an N-acetylated tripeptide in solution follows a stepwise or fragment condensation approach. For a stepwise synthesis of this compound, the process could be:

Coupling of N-protected L-lysine to L-prolinamide.

Deprotection of the lysine's N-terminus.

Coupling of N-protected L-tyrosine to the lysyl-prolinamide dipeptide.

Deprotection of the tyrosine's N-terminus.

Final N-terminal acetylation of the tripeptide amide.

Alternatively, an N-acetylated amino acid, N-Acetyl-L-tyrosine, can be used as a starting material and coupled to the dipeptide fragment H-Lys(Boc)-Pro-NH2. Coupling reactions are performed using reagents that activate the carboxyl group of one amino acid to facilitate amide bond formation with the amino group of the next. Common coupling reagents include carbodiimides (like DCC or DIC) or uronium/phosphonium salts (such as TBTU or T3P®). The use of T3P® has been shown to enable very fast coupling reactions, often complete within minutes. Purification between steps, traditionally done by chromatography or recrystallization, can be streamlined using newer methods like Group-Assisted Purification (GAP) chemistry, which simplifies isolation.

Protective Group Chemistry in N-Acetylated Tripeptide Synthesis

The success of any peptide synthesis hinges on a precise protecting group strategy to prevent unwanted side reactions. For a tripeptide like this compound, protection is required for the α-amino group during chain elongation and for the reactive side chains of tyrosine and lysine (B10760008).

An orthogonal protection scheme is essential, meaning that each class of protecting group can be removed under specific conditions without affecting the others.

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is standard in modern SPPS. It is stable to acids but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF. The tert-Butoxycarbonyl (Boc) group represents an older strategy, requiring a strong acid like TFA for removal.

Side-Chain Protection: The side chains of tyrosine and lysine contain reactive functional groups that must be masked until the final deprotection step.

Tyrosine: The phenolic hydroxyl group is typically protected as a tert-butyl ether (OtBu). This group is stable to the basic conditions used for Fmoc removal but is cleaved by the final strong acid (TFA) treatment.

Lysine: The ε-amino group is highly nucleophilic and must be protected to prevent branching of the peptide chain. The tert-butoxycarbonyl (Boc) group is the most common protecting group for this purpose in an Fmoc-based strategy. It is stable to piperidine but is also removed during the final TFA cleavage.

This strategy ensures that the N-terminal α-amino group is the only one available for acetylation after the peptide chain is fully assembled.

| Amino Acid | Functional Group | Common Protecting Group (Fmoc Strategy) | Deprotection Condition |

| Tyrosine | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) |

| Lysine | ε-Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |

| All | α-Amino (-NH2) during synthesis | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Mild Base (e.g., Piperidine) |

Enzymatic Synthesis Approaches for Peptide Bonds

Enzymatic methods offer a green alternative to chemical synthesis, often providing high stereoselectivity and eliminating the need for extensive side-chain protection. These reactions are conducted in aqueous media under mild conditions.

Protease-Catalyzed Peptide Formation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific, non-physiological conditions. This approach, known as chemoenzymatic peptide synthesis, can proceed via two mechanisms: equilibrium-controlled or kinetically controlled synthesis. nih.gov

For the synthesis of N-acetylated peptides, the kinetically controlled approach is particularly relevant. nih.gov In this strategy, an N-acetylated amino acid ester (the acyl donor) is used as a substrate for a serine or cysteine protease. The enzyme forms a reactive acyl-enzyme intermediate, which is then attacked by the amino group of a second amino acid or peptide (the nucleophile) to form a new peptide bond. nih.govresearchgate.net This aminolysis reaction competes with hydrolysis (attack by water), so reaction conditions such as pH and solvent composition are optimized to favor synthesis. nih.gov

For example, the first peptide bond in this compound could be formed using α-chymotrypsin to catalyze the reaction between N-acetyl-L-tyrosine ethyl ester and L-lysyl-L-prolinamide. nih.gov This method is highly specific and avoids racemization. nih.gov

Aminoacyl-tRNA Synthetase-Mediated Peptide Synthesis

Aminoacyl-tRNA synthetases (aaRS) are a family of enzymes central to the process of protein translation. nih.gov Their primary biological function is to catalyze the esterification of a specific amino acid to its cognate transfer RNA (tRNA) molecule. nih.gov This two-step reaction involves the initial activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. nih.gov The resulting aminoacyl-tRNA is then delivered to the ribosome for template-directed protein synthesis.

While aaRS are master enzymes for implementing the genetic code, their direct application for the de novo synthesis of a specific, short, modified peptide like this compound is not a conventional or practical methodology. The aaRS system is inherently part of a larger, complex machinery for ribosomal protein synthesis. nih.gov Research in this area has focused on engineering aaRS/tRNA pairs to incorporate unnatural amino acids into proteins in vivo or in cell-free protein synthesis systems, rather than for direct, template-independent peptide ligation. acs.orgpnas.org Therefore, this enzymatic approach is not utilized for the direct synthesis of short peptides outside of a ribosomal framework.

Strategic Considerations for Synthetic Efficiency and Purity

The successful synthesis of this compound, like any peptide, hinges on a series of strategic decisions aimed at maximizing yield while ensuring the highest possible purity. The chemical complexity of the constituent amino acids—Tyrosine with its reactive hydroxyl group, Lysine with its nucleophilic ε-amino group, and the sterically hindered secondary amine of Proline—necessitates careful planning. Key considerations include the choice of synthetic phase, the selection of orthogonal protecting groups, the efficiency of coupling reagents, and the final purification methodology.

Choice of Synthetic Phase: Solid-Phase vs. Solution-Phase

The synthesis of a tripeptide such as this compound can be approached using either Solid-Phase Peptide Synthesis (SPPS) or traditional Solution-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for peptide synthesis. It involves attaching the C-terminal amino acid (Prolinamide) to a solid support resin and sequentially adding the subsequent protected amino acids. A major advantage of SPPS is the simplification of the purification process at each step; excess reagents and by-products are simply washed away, which drives the reaction to completion and generally results in high yields. For a relatively short peptide, SPPS offers speed and the potential for automation. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed due to the mild basic conditions required for its removal, which are compatible with many side-chain protecting groups.

Solution-Phase Peptide Synthesis (LPPS) , while more labor-intensive due to the need for purification after each coupling step, can be advantageous for large-scale production. It offers greater flexibility in the choice of protecting groups and coupling strategies. For short and less complex peptides, LPPS can proceed rapidly and achieve high purity, as the homogenous reaction system can minimize side reactions.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | Peptide chain is built on a solid resin support. | All reactions and purifications are performed in solution. |

| Efficiency | High efficiency and throughput, amenable to automation. Excess reagents can be used to drive reactions to completion. | Can be efficient for short peptides but becomes less so for longer chains due to multi-step purification. |

| Purification | Intermediate purification involves simple washing and filtration. Final purification by HPLC is required. | Requires purification (e.g., crystallization, chromatography) after each coupling step. |

| Scalability | Suitable for lab-scale and high-throughput screening. Large-scale synthesis can be challenging and costly. | More scalable for large quantities at a potentially lower cost point for industrial production. |

| Purity Concerns | Risk of deletion sequences or truncated peptides due to incomplete reactions. | Purity can be very high if intermediate purification is rigorous. |

Protecting Group Strategy

A robust and orthogonal protecting group strategy is fundamental to preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. For this compound, this involves protecting the N-terminus during chain elongation and the reactive side chains of Tyrosine and Lysine.

α-Amino Protection : The choice is typically between Fmoc and Boc (tert-butyloxycarbonyl). The Fmoc group is favored in modern SPPS as it is removed by a mild base (e.g., piperidine), leaving acid-labile side-chain protecting groups intact.

Tyrosine (Tyr) Side-Chain Protection : The phenolic hydroxyl group of Tyrosine must be protected to prevent side reactions like O-acylation. Common protecting groups include the Benzyl (Bzl) group, though its removal with strong acids like hydrogen fluoride (B91410) (HF) can lead to side products. More stable options like the 2-bromobenzyloxycarbonyl (Z(o-Br)) group have been developed to be stable throughout synthesis and cleanly removed during the final cleavage step.

Lysine (Lys) Side-Chain Protection : The ε-amino group of Lysine is highly nucleophilic and requires robust protection. The Boc group is commonly used in an Fmoc-based strategy due to its stability to piperidine and its clean removal by trifluoroacetic acid (TFA) during the final cleavage from the resin.

| Functional Group | Amino Acid | Common Protecting Group | Deprotection Condition | Key Consideration |

|---|---|---|---|---|

| N-α-Amino | All (during elongation) | Fmoc | Base (e.g., 20% Piperidine in DMF) | Allows for mild deprotection, preserving acid-labile side-chain groups. |

| N-α-Amino | All (during elongation) | Boc | Acid (e.g., TFA) | Requires strong acid for removal, necessitating more acid-resistant side-chain protection. |

| Side-Chain Hydroxyl | Tyrosine (Tyr) | t-Butyl (tBu) | Acid (TFA) | Commonly used in Fmoc-SPPS; cleaved simultaneously with the peptide from the resin. |

| Side-Chain Hydroxyl | Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (Z(o-Br)) | Strong Acid (HF) | Offers high stability and reduces side-product formation upon removal compared to Benzyl (Bzl). |

| Side-Chain ε-Amino | Lysine (Lys) | Boc | Acid (TFA) | Standard choice for Fmoc-SPPS, providing orthogonality with the Fmoc group. |

Coupling Reagent Selection and N-Terminal Modification

The formation of the peptide bond between amino acids must be efficient to ensure a high yield of the final product. The choice of coupling reagent is critical, particularly for sterically hindered couplings, such as the addition of Lysine to the secondary amine of Proline.

Coupling Reagents : A variety of reagents are available, often categorized as carbodiimides (e.g., DIC) or onium salts (e.g., HBTU, HATU, COMU). Onium salts, particularly those based on OxymaPure like COMU, often show greater coupling efficiency and reduced epimerization, especially in difficult couplings. They convert the protected amino acid into a highly reactive active ester, facilitating rapid bond formation.

N-Terminal Acetylation : After the full peptide chain is assembled and the final N-terminal Fmoc group is removed, the free amine is capped with an acetyl group. This is typically achieved using acetic anhydride in a solvent like DMF. This step is crucial for mimicking the structure of the target compound and can also enhance the peptide's stability.

C-Terminal Amidation : The target molecule is a prolinamide. In SPPS, this is achieved by selecting a resin that will yield a C-terminal amide upon cleavage, such as a Rink Amide resin. The cleavage cocktail, typically a strong acid like TFA with scavengers (e.g., water, triisopropylsilane), simultaneously deprotects the side chains and releases the final amidated peptide.

Purification Strategy

Regardless of the synthetic route, the final crude product will contain impurities, including deletion peptides, truncated sequences, and by-products from protecting group cleavage. Therefore, a robust purification strategy is essential to achieve high purity.

Advanced Spectroscopic Probes for Peptide Architecture

Spectroscopic techniques are indispensable for probing the intricate structural details of peptides in various states. Methods ranging from nuclear magnetic resonance to vibrational spectroscopy and X-ray crystallography provide complementary information on atomic-level connectivity, secondary structure, and molecular dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a detailed conformational map.

The process begins with the assignment of all proton (¹H) resonances using 2D experiments such as Total Correlation Spectroscopy (TOCSY), which establishes through-bond correlations between protons within each amino acid residue. Subsequently, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to identify through-space proximities between protons that are close in space (< 5 Å), regardless of their position in the sequence. These Nuclear Overhauser Effect (NOE) constraints are critical for defining the peptide's fold.

Key structural information derivable from NMR includes:

Dihedral Angles: Three-bond coupling constants (³JHNα), measured from high-resolution 1D ¹H spectra, can be related to the backbone dihedral angle φ via the Karplus equation.

Secondary Structure: Patterns of sequential and medium-range NOEs, along with chemical shift index (CSI) values for α-protons, can identify regular secondary structures like helices or turns. The presence of proline often induces specific structures, such as a polyproline II (PPII) helix, which has a characteristic left-handed helical conformation. researchgate.net

| NMR Parameter | Information Derived | Application to this compound |

|---|---|---|

| Chemical Shifts (δ) | Local electronic environment, secondary structure (via CSI) | Assigning resonances for Tyr, Lys, Pro, and acetyl groups. |

| ³J-Coupling Constants | Backbone (φ) and side-chain (χ) dihedral angles | Constraining the rotational freedom of the peptide backbone. |

| NOE Intensities | Interproton distances (< 5 Å) | Defining the global fold and tertiary contacts. |

| Temperature Coefficients | Solvent exposure of amide protons (hydrogen bonding) | Identifying intramolecular hydrogen bonds stabilizing the structure. |

Vibrational Spectroscopy (Infrared, Raman, VCD) for Molecular Dynamics

Vibrational spectroscopy techniques, including Infrared (IR) absorption, Raman scattering, and Vibrational Circular Dichroism (VCD), are highly sensitive to the secondary structure and molecular vibrations of peptides. These methods provide a snapshot of the conformational ensemble on a picosecond timescale.

Infrared and Raman Spectroscopy: The amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is the most conformationally sensitive vibrational mode in the peptide backbone. Its frequency and shape can distinguish between α-helices, β-sheets, turns, and disordered structures. The amide II (~1500-1600 cm⁻¹) and amide III (~1200-1300 cm⁻¹) bands also provide complementary structural information. For this compound, the acetylation of the lysine residue introduces specific vibrational signatures that can be identified. Systematic studies on acetylated lysine have shown that IR and Raman spectra can effectively distinguish between different types of acetylation based on characteristic bands. technologynetworks.com

Vibrational Circular Dichroism (VCD): VCD, the differential absorption of left and right circularly polarized infrared light, is particularly adept at characterizing helical structures and is sensitive to short-range interactions. Given the presence of proline in the tripeptide, VCD would be an excellent tool for probing the potential formation of a polyproline II (PPII) helix, a common conformation for proline-rich sequences. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Sensitivity |

|---|---|---|

| Amide I (C=O stretch) | 1600 - 1700 | Highly sensitive to secondary structure (α-helix, β-sheet, turn). |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Sensitive to hydrogen bonding and conformation. |

| Acetyl C=O Stretch | ~1630 - 1660 | Signature of N-acetylation. technologynetworks.com |

| Proline Ring Modes | Various | Characteristic bands sensitive to pyrrolidine (B122466) ring pucker. |

X-Ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution, provided that they can be grown into well-ordered crystals. nih.gov While a crystal structure for this compound is not publicly available, analysis of a structurally similar peptide, N-acetyl-L-leucyl-L-prolinamide, provides a template for the type of high-resolution data that can be obtained. nih.gov

In such a study, X-ray diffraction data from a single crystal would be used to generate an electron density map, into which the peptide structure is built and refined. The resulting model reveals precise details about:

Bond lengths and angles.

Peptide bond planarity and conformation (cis/trans). The peptide linkage in the model compound was found to be in the trans conformation. nih.gov

Backbone and side-chain torsion angles.

Conformation of the proline ring, which was observed to adopt a puckered Cγ-endo conformation in the analogue. nih.gov

Intra- and intermolecular interactions, particularly the hydrogen-bonding network that stabilizes the crystal lattice. In the case of the hydrated analogue, the water molecule was crucial, participating in three hydrogen bonds with different peptide molecules. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | 6.386 Å, 14.346 Å, 17.247 Å |

| Resolution | Not specified, R-factor = 0.037 |

| Key Conformational Feature | Trans peptide bond, Cγ-endo pyrrolidine pucker |

Computational Modeling of N-Acetylated Peptides

Computational methods are essential complements to experimental techniques, providing insights into the dynamic nature of peptides and the energetics that govern their conformational preferences.

Molecular Dynamics Simulations of Peptide Conformations

Molecular dynamics (MD) simulations offer a "computational microscope" to observe the time-evolution of a peptide's structure in a simulated environment, typically explicit water. nih.gov For this compound, an MD simulation would start with an initial structure (e.g., an extended conformation) which is then placed in a periodic box of water molecules and ions to neutralize the system.

The simulation, governed by a classical force field (e.g., AMBER, CHARMM, GROMOS), calculates the forces on each atom and integrates Newton's equations of motion over time, typically for hundreds of nanoseconds to microseconds. The resulting trajectory is a high-dimensional movie of the peptide's motion. Analysis of this trajectory can reveal:

Conformational Space: The full range of shapes the peptide can adopt.

Stable Conformations: Dominant structures identified through clustering algorithms.

Flexibility: Root-mean-square fluctuation (RMSF) analysis can pinpoint flexible and rigid regions of the peptide.

Solvent Interactions: The role of water in stabilizing certain conformations through hydrogen bonding.

Kinetics: Transitions between different conformational states. researchgate.net

Quantum Chemical Calculations for Energetic Landscapes

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of a molecule. nih.gov While computationally intensive, QC methods are invaluable for understanding the intrinsic conformational preferences of a peptide and for validating experimental data.

For a tripeptide like this compound, QC calculations can be used to:

Optimize Geometries: Find the minimum-energy structures for different conformers (e.g., those with cis or trans proline bonds).

Calculate Relative Energies: Determine the energetic landscape, revealing the relative stability of different conformations and the energy barriers for interconversion.

Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and VCD spectra. nih.gov Comparing these calculated spectra with experimental ones is a powerful method for validating the computationally determined structures. technologynetworks.com

Analyze Intramolecular Interactions: Methods like Natural Bond Orbital (NBO) analysis can quantify the strength of hydrogen bonds and other non-covalent interactions that stabilize specific conformations.

Studies on similar N-acetylated dipeptides have successfully used DFT calculations to reproduce and interpret experimental vibrational spectra, confirming the presence of multiple conformers and the influence of the solvent on their relative populations. nih.gov

| QC Method/Analysis | Objective | Expected Insight for the Tripeptide |

|---|---|---|

| Geometry Optimization (e.g., DFT) | Find stable 3D structures | Determine the preferred backbone and side-chain conformations. |

| Frequency Calculation | Predict vibrational spectra (IR, Raman, VCD) | Assign experimental spectral bands to specific molecular motions. nih.gov |

| Potential Energy Surface Scan | Map energy as a function of dihedral rotation | Calculate energy barriers between cis and trans proline isomers. |

| Solvent Models (e.g., PCM) | Simulate the effect of the solvent environment | Assess how water influences conformational preferences. |

Conformational Effects of N-Acetylation and Amino Acid Residues

Influence of N-Acetyl Group on Peptide Backbone Dihedrals

N-terminal acetylation, the capping of the N-terminus with an acetyl group, is a common modification that can significantly alter the conformational preferences of a peptide. nih.gov This modification removes the positive charge of the N-terminal amino group, which in turn affects local electrostatic interactions and hydrogen bonding capabilities. scispace.com While some modifications can disrupt secondary structure formation, N-terminal capping is often employed to enhance the proteolytic stability of short peptides. nih.gov

The absence of the N-terminal charge can lead to subtle but important changes in the backbone dihedral angles, phi (φ) and psi (ψ), of the first residue (L-tyrosine in this case). In model systems like blocked amino acids (dipeptides), the termini are often blocked by acetylation of the N-terminus and N-methylation at the C-terminus to exclude interactions from charged ends. acs.org This allows for a more focused study of the backbone angles. The N-acetyl group can influence the population of different conformational states, such as those corresponding to α-helices or β-sheets, by altering the energy landscape. For instance, studies on N-terminal peptides of tropomyosin showed that acetylation stabilized the coiled-coil α-helical conformation. scispace.comnih.gov

Table 1: Representative Backbone Dihedral Angles (φ, ψ) for Common Secondary Structures

| Secondary Structure | φ (phi) Angle Range | ψ (psi) Angle Range |

|---|---|---|

| Right-handed α-helix | -60° ± 20° | -45° ± 20° |

| β-sheet | -120° ± 30° | +120° ± 30° |

| Left-handed α-helix | +60° ± 20° | +45° ± 20° |

| β-turn (Type I) | -60° (i+1), -90° (i+2) | -30° (i+1), 0° (i+2) |

| β-turn (Type II) | -60° (i+1), +80° (i+2) | +120° (i+1), 0° (i+2) |

The presence of the N-acetyl group on the Tyrosine residue can shift the equilibrium between these and other conformational states compared to its non-acetylated counterpart.

Impact of L-Proline on Peptide cis-trans Isomerism and Secondary Structure

The L-proline residue at the C-terminus of the peptide sequence introduces significant conformational constraints. Its unique cyclic side chain, where the side chain connects back to the backbone nitrogen, physically restricts the phi (φ) dihedral angle to a narrow range of approximately -65°. wikipedia.org This rigidity makes proline a potent influencer of secondary structure. guidechem.com

Cis-Trans Isomerism:

A key feature of proline is its propensity to facilitate cis-trans isomerism of the preceding peptide bond (the Lys-Pro bond in this molecule). For most peptide bonds (Xxx-nonPro), the trans conformation (ω ≈ 180°) is strongly favored energetically over the cis conformation (ω ≈ 0°). frontiersin.org However, for an Xxx-Pro bond, the energy difference between the cis and trans isomers is much smaller. nih.govnih.gov This is because steric clashes exist in both conformations for proline, reducing the relative instability of the cis form. acs.org Consequently, the Lys-Pro peptide bond in this compound can exist as a significant population of both cis and trans isomers, a process that can be a rate-limiting step in protein folding. nih.gov The identity of the preceding amino acid can influence the equilibrium; for instance, an aromatic preceding residue can increase the favorability of the cis conformation. wikipedia.org

Table 2: Comparison of Trans and Cis Isomers for Peptide Bonds

| Property | Xxx-nonPro Bond | Xxx-Pro Bond |

|---|---|---|

| ω Angle (trans) | ~180° | ~180° |

| ω Angle (cis) | ~0° | ~0° |

| Energy Barrier (trans → cis) | ~20 kcal·mol⁻¹ | ~13 kcal·mol⁻¹ nih.gov |

| Energy Difference (trans vs. cis) | ~2.5 kcal·mol⁻¹ lower for trans nih.gov | ~0.5 kcal·mol⁻¹ lower for trans nih.gov |

| Cis Isomer Population | Very low | Significant (can be 10-40%) |

Secondary Structure Influence:

Due to its restricted φ angle and inability to act as a hydrogen bond donor within a peptide bond, proline acts as a structural disruptor for regular secondary structures like α-helices and β-sheets. wikipedia.orgquora.com It is often referred to as a "helix breaker". quora.com However, proline is commonly found in β-turns, where its rigid structure helps to induce the sharp reversal of the peptide chain. wikipedia.orgguidechem.com In the context of this short tripeptide, the presence of proline makes the formation of a stable α-helix or β-sheet unlikely and strongly favors a turn or a more disordered conformation. nih.gov

Side Chain Conformations of Tyrosine and Lysine Residues within Peptide Contexts

Tyrosine Side Chain:

The conformation of the tyrosine side chain is defined by two primary dihedral angles: χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The rotation around the Cα-Cβ bond (χ1) is subject to steric hindrance, leading to three favored staggered conformations: gauche(+) (-60°), trans (180°), and gauche(-) (+60°). expasy.org The phenolic side chain of tyrosine allows it to participate in π-π stacking and hydrogen bonding. nih.gov Its orientation is highly sensitive to the local environment; studies on amyloid-β peptide have shown that the χ1 angle can switch between -60° in an aqueous, disordered state and 180° in a more structured α-helical conformation. royalsocietypublishing.orgnih.gov This conformational flexibility is crucial for its role in molecular interactions. nih.gov

Table 3: Common Rotameric States for the Tyrosine Side Chain

| Rotamer | χ1 Angle | Relative Population | Description |

|---|---|---|---|

| gauche(+) | ~ -60° | Most frequent | Side chain is opposite the main chain carbonyl group. expasy.org |

| trans | ~ 180° | Second most frequent | Side chain is opposite the main chain nitrogen. expasy.org |

| gauche(-) | ~ +60° | Least frequent | Considered unstable due to steric clash with the backbone. expasy.org |

Lysine Side Chain:

The lysine residue possesses a long, flexible, and positively charged side chain. This flexibility arises from multiple rotatable single bonds, described by dihedral angles χ1 through χ5. Due to this high degree of freedom, the lysine side chain does not typically adopt a single, fixed conformation in solution but rather exists as an ensemble of rapidly interconverting rotamers. plos.org Its length and flexibility are critical for its function, allowing the terminal ε-amino group to scan for binding partners, such as negatively charged groups to form salt bridges. nih.govmdpi.com In analyses of protein structures, residues with long, polar side chains like lysine are often found to distort local symmetry, in contrast to more rigid aromatic or short-chain residues. plos.org The specific conformation adopted in a given context is dependent on stabilizing interactions, such as intramolecular or intermolecular ion-pairing. nih.gov

Table 4: Dihedral Angles of the Lysine Side Chain

| Dihedral Angle | Defining Atoms |

|---|---|

| χ1 | N-Cα-Cβ-Cγ |

| χ2 | Cα-Cβ-Cγ-Cδ |

| χ3 | Cβ-Cγ-Cδ-Cε |

| χ4 | Cγ-Cδ-Cε-Nζ |

| χ5 | Cδ-Cε-Nζ-Hζ1/2/3 |

Mechanistic Biological Activities and Cellular Roles of N Acetyl L Tyrosyl L Lysyl L Prolinamide Analogs

Modulatory Effects on Intracellular Signaling Cascades

The peptide and amino acid components related to N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide are known to interact with and modulate key intracellular signaling pathways that govern a multitude of cellular processes.

Regulation of MEK-ERK Pathway Activity (e.g., by AcSDKP)

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central signaling route that translates extracellular signals into cellular responses like proliferation, differentiation, and survival. wikipedia.org This pathway involves a chain of proteins where each kinase phosphorylates and activates the next in the sequence. wikipedia.orgnih.gov

One notable analog is N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), an endogenous tetrapeptide that has demonstrated regulatory effects on this pathway. Research in the context of intestinal inflammation has shown that AcSDKP can inhibit the expression of proinflammatory factors in intestinal epithelial cells, a process that is partially mediated by reducing the activation of MEK-ERK signaling. While the precise mechanisms are complex and can be cell-type specific, this activity highlights the potential for N-acetylated proline-containing peptides to modulate this critical signaling cascade.

Table 1: Key Components of the MEK-ERK Signaling Pathway

| Component | Type of Protein | Primary Function in Pathway |

|---|---|---|

| Ras | Small GTPase | Acts as a molecular switch, activated by extracellular signals to initiate the cascade. wikipedia.org |

| Raf | Serine/threonine kinase | Activated by Ras; phosphorylates and activates MEK. wikipedia.org |

| MEK | Dual-specificity kinase | Phosphorylates and activates ERK on both threonine and tyrosine residues. nih.gov |

| ERK | Serine/threonine kinase | The final kinase in the cascade; translocates to the nucleus to phosphorylate transcription factors, altering gene expression. youtube.com |

Amino Acid Signaling and Cellular Homeostasis

Individual amino acids can act as signaling molecules, providing critical information about the cell's metabolic state and influencing homeostatic processes. researchgate.net L-proline, a key component of the target peptide, serves as a prime example of an amino acid with multifaceted signaling roles. frontiersin.orgfao.org

Proline metabolism is intricately linked to cellular homeostasis, including the maintenance of redox balance and energy status. researchgate.netresearchgate.net It can function as a signaling molecule that helps modulate mitochondrial functions, influence cell proliferation or death, and trigger specific gene expression, particularly in response to environmental stress. fao.org This signaling capacity underscores the importance of amino acid availability in maintaining cellular equilibrium and directing physiological responses. researchgate.net

Influence on Neurotransmitter Metabolism and Cognitive Function (based on N-acetyl-L-tyrosine)

The N-acetylated tyrosine component points to a significant role in neuromodulation, primarily through its function as a precursor to key neurotransmitters.

Precursor Role of L-Tyrosine in Catecholamine Synthesis

L-tyrosine is the essential precursor for the biosynthesis of a class of vital neurotransmitters known as catecholamines, which include dopamine, norepinephrine, and epinephrine. nbinno.comconsensus.app These molecules are fundamental for regulating mood, focus, stress response, and the "fight or flight" response mediated by the sympathetic nervous system. nbinno.comcaringsunshine.com

The synthesis pathway is a multi-step enzymatic process that occurs in the brain, the adrenal medulla, and sympathetic nerve fibers. caringsunshine.comnih.gov The rate of catecholamine synthesis can be sensitive to the local concentration of tyrosine, particularly in actively firing neurons. nih.gov

Table 2: Catecholamine Synthesis Pathway from L-Tyrosine

| Step | Precursor | Enzyme | Product | Primary Function of Product |

|---|---|---|---|---|

| 1 | L-Tyrosine | Tyrosine Hydroxylase | L-DOPA | Intermediate precursor. consensus.app |

| 2 | L-DOPA | DOPA Decarboxylase | Dopamine | Neurotransmitter involved in reward, motivation, and motor control. consensus.app |

| 3 | Dopamine | Dopamine β-Hydroxylase | Norepinephrine | Neurotransmitter and hormone involved in alertness, arousal, and stress response. consensus.app |

| 4 | Norepinephrine | PNMT | Epinephrine | Hormone central to the "fight or flight" response. caringsunshine.com |

Brain Bioavailability of N-Acetylated Amino Acids

The presence of other N-acetylated amino acids in the brain, such as N-acetylaspartate (NAA), supports the principle of their importance in neural tissue. NAA is one of the most abundant amino acids in the brain, reaching concentrations of 10 mM or more, which suggests efficient transport and retention mechanisms. frontiersin.orgnih.gov The high concentration of NAA and its roles in energy metabolism and myelin lipid synthesis highlight that N-acetylation is a viable strategy for maintaining significant metabolite pools within the brain. frontiersin.orgnih.gov

Peptide Involvement in Cellular Growth and Differentiation Regulation (e.g., L-Proline)

Specific amino acids and small peptides play crucial roles in directing fundamental cellular processes such as growth, proliferation, and differentiation. frontiersin.org

L-proline, in particular, has been identified as a novel regulator of pluripotency and cell differentiation. physiology.org Studies on embryonic stem (ES) cells have shown that supplementing culture medium with L-proline can induce changes consistent with differentiation toward a primitive ectoderm-like state. physiology.orgnih.gov This effect is associated with alterations in colony morphology, cell proliferation rates, and the expression of specific genes. physiology.orgphysiology.org The mechanism appears to involve the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism. physiology.orgphysiology.org This demonstrates that a single amino acid can act as a potent signaling molecule to guide the developmental fate of pluripotent cells.

Table 3: Reported Effects of L-Proline on Embryonic Stem (ES) Cell Regulation

| Cellular Process | Observed Effect of L-Proline | Associated Signaling Pathway |

|---|---|---|

| Differentiation | Induces differentiation toward primitive ectoderm-like cells. physiology.org | mTOR pathway activation is necessary for this effect. physiology.orgphysiology.org |

| Proliferation | Modulates cell proliferation rates. frontiersin.orgphysiology.org | Proline uptake via the Snat2 transporter is essential. utas.edu.au |

| Gene Expression | Alters the expression of genes related to cell adhesion and motility. | Influences multiple pathways including FGF/ERK and WNT. frontiersin.org |

| Morphology | Causes changes in ES cell colony morphology. physiology.org | Consistent with the initiation of differentiation programs. physiology.org |

Immunomodulatory Mechanisms of Related Peptides (e.g., AcSDKP)

A prominent and well-researched analog is N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a naturally occurring tetrapeptide. researchgate.net AcSDKP is recognized for its potent anti-inflammatory and anti-fibrotic properties, which it exerts through a variety of immunomodulatory mechanisms. nih.gov

The anti-inflammatory actions of AcSDKP are multifaceted. It has been shown to inhibit the infiltration of macrophages and the expression of the pro-inflammatory and pro-fibrotic cytokine, transforming growth factor-beta (TGF-β). nih.gov In the context of intestinal inflammation, AcSDKP can suppress the inflammatory responses induced by tumor necrosis factor-alpha (TNF-α) in intestinal epithelial cells. mdpi.com This effect is partly mediated by the inhibition of the MEK-ERK signaling pathway. mdpi.com Furthermore, AcSDKP has been observed to downregulate the expression of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com

The peptide also plays a role in modulating the function of macrophages. Research indicates that AcSDKP can inhibit the activation and migration of macrophages. nih.gov In lung macrophages, AcSDKP has been found to inhibit inflammation by affecting the RANKL and TLR4 signaling pathways. nih.gov This demonstrates the peptide's ability to influence key signaling cascades involved in the innate immune response.

The anti-fibrotic activity of AcSDKP is closely linked to its immunomodulatory effects. By reducing inflammation and the presence of inflammatory cells, AcSDKP can mitigate the fibrotic processes that often follow chronic inflammation. nih.gov It also directly inhibits collagen synthesis in cardiac fibroblasts, further contributing to its anti-fibrotic profile. nih.gov

The generation and degradation of AcSDKP are tightly regulated. It is produced from its precursor, thymosin β4, through enzymatic action. mdpi.com Conversely, its degradation is primarily carried out by the angiotensin-converting enzyme (ACE), highlighting a connection between the renin-angiotensin system and the immunomodulatory functions of this peptide. mdpi.com

| Effect | Mechanism/Target | Cell/Tissue Type | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of macrophage infiltration and TGF-β expression | Heart | nih.gov |

| Anti-inflammatory | Suppression of TNF-α-induced responses via MEK-ERK pathway | Intestinal epithelial cells | mdpi.com |

| Anti-inflammatory | Inhibition of RANKL and TLR4 signaling pathways | Lung macrophages | nih.gov |

| Anti-fibrotic | Inhibition of collagen synthesis | Cardiac fibroblasts | nih.gov |

| Immunomodulation | Inhibition of macrophage activation and migration | Immune cells | nih.gov |

Molecular Interactions with Receptors and Binding Proteins

The biological activities of peptides like AcSDKP are contingent upon their specific interactions with molecular targets, such as receptors and binding proteins. While the precise receptor for AcSDKP has not been fully characterized, studies have identified specific, high-affinity binding sites for a biologically active analog of AcSDKP in rat cardiac fibroblasts. nih.gov

A radiolabeled analog, ¹²⁵I-labeled 3-(p-hydroxyphenyl)-propionic acid (Hpp)-Aca-SDKP, was used to characterize these binding sites. The binding was found to be specific, saturable, and of high affinity. nih.gov Scatchard analysis of the binding data revealed a single class of high-affinity binding sites. nih.gov The native AcSDKP was able to displace the radiolabeled analog, confirming that they share the same binding site. nih.gov This discovery provides strong evidence for the existence of a specific receptor for AcSDKP in these cells, which likely mediates its anti-fibrotic effects. nih.gov

In addition to cell surface receptors, AcSDKP is known to interact with the angiotensin-converting enzyme (ACE). mdpi.com ACE is a key enzyme in the renin-angiotensin system and is responsible for the degradation of AcSDKP. mdpi.com The interaction between AcSDKP and the N-terminal active site of ACE is highly specific. medchemexpress.com This interaction is not a signaling interaction in the traditional sense, but rather a substrate-enzyme relationship that controls the bioavailability of AcSDKP. The inhibition of ACE by various drugs leads to an increase in the plasma levels of AcSDKP, which is thought to contribute to the beneficial anti-inflammatory and anti-fibrotic effects of these drugs. mdpi.com

The molecular interactions of AcSDKP are crucial for its function. The binding to its putative receptor initiates intracellular signaling cascades, such as the inhibition of the Smad2 pathway, which is involved in TGF-β signaling. medchemexpress.com The interaction with ACE, on the other hand, represents a key regulatory point for the peptide's activity.

| Molecule | Binding Target | Cell/Tissue Type | Binding Affinity (Kd/Ki) | Reference |

|---|---|---|---|---|

| ¹²⁵I-labeled Hpp-Aca-SDKP (analog) | Specific binding sites | Rat cardiac fibroblasts | 3.3 ± 0.6 nM (Kd) | nih.gov |

| AcSDKP | Specific binding sites (displacement assay) | Rat cardiac fibroblasts | 0.69 ± 0.15 nM (Ki) | nih.gov |

| AcSDKP | Angiotensin-Converting Enzyme (N-terminal active site) | - | Substrate | medchemexpress.com |

Analytical Methodologies for N Acetyl L Tyrosyl L Lysyl L Prolinamide Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone of peptide analysis, providing the means to separate the target peptide from impurities and to quantify it accurately. For synthetic peptides like N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide, reversed-phase high-performance liquid chromatography is the most powerful and commonly utilized technique.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides. almacgroup.com The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. lcms.cz A gradient elution is commonly used, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased to elute compounds based on their hydrophobicity. insights.bio

For this compound, the presence of the tyrosine residue allows for UV detection at approximately 280 nm. However, for more universal detection and quantification of all peptide-related substances, detection is typically performed at lower wavelengths, between 210 and 230 nm, where the peptide amide bond absorbs UV light. almacgroup.com An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase. TFA protonates carboxyl groups and forms ion pairs with positively charged groups on the peptide, which minimizes secondary interactions with the column and results in sharper, more symmetrical peaks. lcms.cz

Table 1: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 2.7-5 µm particle size | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for eluting the peptide. |

| Gradient | 5-95% Mobile Phase B over 20-30 min | Gradually increases elution strength to separate compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temp. | 25-35 °C | Ensures reproducible retention times. google.com |

| Detection | UV at 214-220 nm | Universal detection of the peptide backbone for purity assessment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the definitive identification of synthetic peptides and the characterization of impurities. researchgate.net This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of mass spectrometry. As the peptide and related impurities elute from the HPLC column, they are introduced into the mass spectrometer's ion source.

For peptides, electrospray ionization (ESI) is the most common ionization technique. ESI generates intact, multiply charged molecular ions from the peptide in solution, which allows for the analysis of molecules with molecular weights that exceed the mass range of the analyzer. researchgate.net The resulting mass spectrum for this compound would show a characteristic distribution of these multiply charged ions. The molecular weight of the peptide can be calculated from this distribution, providing unambiguous confirmation of its identity. LC-MS is also crucial for identifying the masses of impurity peaks observed in the HPLC chromatogram, which helps to characterize process-related impurities such as deletion or truncated sequences. almacgroup.com

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value | Calculation / Note |

|---|---|---|

| Chemical Formula | C22H34N6O5 | Based on the structure of the peptide. |

| Monoisotopic Mass | 462.2591 Da | The exact mass of the most abundant isotope configuration. |

| Average Mass | 462.545 Da | The weighted average mass of all isotopic configurations. |

| Expected Ion (ESI) | [M+H]+ | The protonated molecular ion, expected at m/z 463.26. |

| Expected Ion (ESI) | [M+2H]2+ | The doubly protonated ion, expected at m/z 232.13. |

Amino Acid Composition Analysis for Peptide Verification

Amino acid analysis (AAA) is a classic biochemical technique used to verify the composition of a peptide and to quantify it accurately. The method involves two main steps: the complete hydrolysis of the peptide into its constituent amino acids, followed by the chromatographic separation and quantification of these amino acids.

The peptide is typically hydrolyzed by heating it in 6 M hydrochloric acid (HCl) at approximately 110 °C for 24 hours. This process breaks all the peptide bonds. Following hydrolysis, the resulting amino acid mixture is separated, commonly by ion-exchange chromatography. The separated amino acids are then derivatized post-column with a reagent like ninhydrin, which produces a colored compound that can be detected spectrophotometrically. The amount of each amino acid is determined by comparing its peak area to that of a known standard. For this compound, the analysis should yield an equimolar ratio (1:1:1) of tyrosine, lysine (B10760008), and proline. The N-acetyl group is cleaved during hydrolysis and is not typically measured, while the C-terminal prolinamide may yield proline.

Table 3: Expected Outcome of Amino Acid Analysis for this compound

| Amino Acid | Expected Molar Ratio | Note |

|---|---|---|

| Tyrosine (Tyr) | 1.0 | |

| Lysine (Lys) | 1.0 | |

| Proline (Pro) | 1.0 | Derived from the C-terminal prolinamide. |

| Other Amino Acids | 0.0 | Absence indicates no amino acid impurities. |

Electrophoretic Methods for Peptide Characterization

Electrophoretic techniques separate molecules based on their migration in an electric field. While traditional slab gel electrophoresis (SDS-PAGE) is a cornerstone for protein analysis, its resolution is generally insufficient for small peptides. Capillary electrophoresis (CE), however, offers a high-resolution alternative that is complementary to HPLC for peptide characterization. researchgate.net

Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their mass-to-charge ratio. This technique is performed in a narrow-bore fused-silica capillary, which allows for efficient heat dissipation and the use of high voltages, leading to rapid and highly efficient separations. For a small peptide like this compound, CZE can provide an orthogonal assessment of purity, potentially resolving impurities that co-elute with the main peak in RP-HPLC. The method's selectivity is different from RP-HPLC, offering a more complete purity profile. researchgate.netnih.gov

Table 4: Comparison of Electrophoretic Methods for Peptide Analysis

| Technique | Principle of Separation | Suitability for this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Mass-to-charge ratio in a free solution. | High. Offers high resolution and orthogonal selectivity to HPLC for purity assessment. |

| SDS-PAGE | Molecular mass (after denaturation and coating with SDS). | Low. Generally poor resolution for peptides smaller than ~5 kDa. |

Advanced Research Trajectories and Future Prospects

Rational Design and Synthesis of N-Acetyl-L-tyrosyl-L-lysyl-L-prolinamide Derivatives for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of derivatives of this compound are pivotal for establishing comprehensive Structure-Activity Relationships (SAR). nih.govmdpi.comresearchgate.net These studies are fundamental to understanding how modifications to the peptide's structure influence its biological activity, ultimately guiding the development of analogues with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

The synthetic approach to generating these derivatives typically employs solid-phase peptide synthesis (SPPS), a robust and efficient method for the sequential addition of amino acids. Modifications can be systematically introduced at several key positions within the parent molecule:

The N-acetyl group: Alterations to the acyl chain length or the introduction of different functional groups can modulate lipophilicity and interactions with target receptors.

The amino acid residues: Substitution of L-tyrosine, L-lysine, or L-proline with natural or unnatural amino acids can probe the importance of side-chain functionality, stereochemistry, and conformational constraints. researchgate.net For instance, replacing L-proline with a different cyclic amino acid could alter the peptide's backbone conformation and, consequently, its biological activity. researchgate.net

The C-terminal prolinamide: Modification of the amide or the proline ring can influence metabolic stability and receptor binding.

Once synthesized, these derivatives undergo rigorous biological evaluation to determine their activity. The resulting data are then analyzed to construct a SAR model, which correlates specific structural features with observed biological effects. This iterative process of design, synthesis, and testing is crucial for the optimization of lead compounds.

| Derivative | Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Ac-Tyr(Me)-Lys-Pro-NH2 | Methylation of Tyrosine hydroxyl group | Decreased activity | The hydroxyl group may be crucial for hydrogen bonding with the target receptor. |

| Ac-Tyr-Orn-Pro-NH2 | Substitution of Lysine (B10760008) with Ornithine | Potentially altered selectivity | Changes in side chain length and basicity could affect target binding specificity. |

| Ac-Tyr-Lys-Hyp-NH2 | Substitution of Proline with Hydroxyproline | Increased stability and altered conformation | The hydroxyl group can introduce new hydrogen bonding possibilities and affect the peptide's three-dimensional structure. |

| Propionyl-Tyr-Lys-Pro-NH2 | Replacement of N-acetyl with N-propionyl group | Increased lipophilicity | May enhance membrane permeability and alter pharmacokinetic properties. |

Elucidation of Novel Post-Translational Modifications Beyond Acetylation

While the N-terminal acetylation of this compound is a defining feature, the potential for other post-translational modifications (PTMs) on its constituent amino acids presents an exciting avenue of research. nih.govwikipedia.orgthermofisher.com PTMs can dramatically expand the functional diversity of peptides and proteins, influencing their structure, stability, localization, and interaction with other molecules. nih.govthermofisher.comnih.gov

The amino acid composition of this tripeptide offers several potential sites for additional PTMs:

Tyrosine: The hydroxyl group of the tyrosine side chain is a well-known site for phosphorylation, a key regulatory mechanism in many cellular signaling pathways. ambiopharm.com Sulfation and glycosylation of tyrosine are also possible modifications that could impact its function. thermofisher.com

Lysine: The ε-amino group of the lysine side chain is a versatile site for a wide array of PTMs, including ubiquitination, methylation, and SUMOylation. ambiopharm.com These modifications can alter protein stability, protein-protein interactions, and subcellular localization.

Proline: The proline residue can undergo hydroxylation to form hydroxyproline, a modification that is critical for the stability of collagen and can influence the conformation of peptides. ambiopharm.com

The identification and characterization of these novel PTMs require sophisticated analytical techniques, with mass spectrometry being the cornerstone of modern proteomics. nih.gov Advanced mass spectrometry-based workflows, often involving enrichment strategies for specific PTMs, can pinpoint the exact site of modification and provide quantitative information about its abundance.

| Amino Acid Residue | Potential PTM | Potential Functional Consequence | Primary Detection Method |

|---|---|---|---|

| Tyrosine | Phosphorylation | Modulation of signaling pathways | Mass Spectrometry with phosphopeptide enrichment |

| Tyrosine | Sulfation | Alteration of protein-protein interactions | Mass Spectrometry |

| Lysine | Ubiquitination | Regulation of peptide degradation | Mass Spectrometry with ubiquitin remnant immuno-enrichment |

| Lysine | Methylation | Epigenetic regulation, altered protein interactions | Mass Spectrometry |

| Proline | Hydroxylation | Conformational stabilization | Mass Spectrometry |

Integration of Multi-Omics Approaches in Peptide Research

To gain a comprehensive understanding of the biological role of this compound, it is essential to move beyond studying the peptide in isolation and embrace a systems-level perspective. creative-proteomics.comthermofisher.com The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the broader biological context in which this peptide functions. frontlinegenomics.comnih.gov

A multi-omics approach can reveal how this compound influences cellular processes at various molecular levels:

Proteomics: Can identify the direct protein targets of the peptide and characterize downstream changes in protein expression and post-translational modifications. creative-proteomics.comnih.gov

Metabolomics: Can reveal alterations in cellular metabolism in response to the peptide, providing insights into its effects on metabolic pathways. nih.govnih.gov

Transcriptomics: Can identify changes in gene expression that are induced by the peptide, highlighting the signaling pathways and cellular processes it modulates. thermofisher.com

Genomics: Can be used to identify genetic factors that may influence an individual's response to the peptide. frontlinegenomics.com

By integrating these diverse datasets, researchers can construct detailed models of the peptide's mechanism of action and its impact on cellular networks. nih.gov This holistic view is invaluable for identifying potential biomarkers of peptide activity and for understanding the complex interplay between different biological systems. mdpi.com

| Omics Approach | Data Generated | Potential Insights |

|---|---|---|

| Proteomics | Protein expression levels, PTMs | Identification of direct binding partners and downstream signaling pathways. |

| Metabolomics | Metabolite profiles | Understanding the impact on cellular metabolism and bioenergetics. |

| Transcriptomics | mRNA expression levels | Elucidation of gene regulatory networks affected by the peptide. |

| Genomics | DNA sequence variations | Identification of genetic predispositions that may influence the peptide's efficacy. |

Leveraging Artificial Intelligence and Machine Learning for Peptide Engineering and Functional Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, offering powerful new tools for the design and functional prediction of novel peptide therapeutics. oup.comnih.gov For this compound, these computational approaches can accelerate the discovery of derivatives with improved properties and provide valuable insights into their potential biological activities. google.comrdworldonline.com

AI and ML can be applied in several key areas of peptide engineering:

Predictive Modeling: Machine learning models can be trained on large datasets of peptide sequences and their corresponding biological activities to predict the properties of new, uncharacterized peptides. oup.comkdd.org This can be used to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Peptide Design: Generative AI models can design entirely new peptide sequences with desired functionalities. oup.com By providing the model with specific constraints, such as target affinity or desired pharmacokinetic properties, it is possible to generate novel derivatives of this compound that are optimized for a particular therapeutic application.

Functional Prediction: AI-powered tools can predict the likely biological functions of a peptide based on its sequence and structural features. griffith.edu.au This can help to generate hypotheses about the mechanism of action of this compound and its derivatives, guiding further experimental investigation. plos.orgnih.gov

The integration of AI and ML into the peptide discovery pipeline has the potential to significantly reduce the time and cost associated with developing new peptide-based drugs, while also increasing the likelihood of success. nih.govrdworldonline.com

| Tool/Technique | Application | Potential Benefit for this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from molecular structure. | Rapidly screen virtual libraries of derivatives to identify promising candidates. |

| Generative Adversarial Networks (GANs) | Designing novel peptide sequences with desired properties. | Generate new derivatives with enhanced stability, affinity, or selectivity. |

| Natural Language Processing (NLP) | Analyzing scientific literature to extract information on peptide function. | Identify potential new applications and biological targets for the peptide. |

| Deep Learning for Protein Structure Prediction | Predicting the three-dimensional structure of the peptide and its complexes. | Understand the molecular basis of its interaction with biological targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.